molecular formula C14H13NO3S B1354680 Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone CAS No. 81454-00-4

Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone

Cat. No. B1354680
CAS RN: 81454-00-4
M. Wt: 275.32 g/mol
InChI Key: DRYISPBKBJWIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone” is a chemical compound with the molecular formula C14 H13 N O3 S . It has a molecular weight of 275.328 . This compound is used for research purposes .

Scientific Research Applications

Synthesis Techniques and Applications

  • Histamine H3-Receptor Antagonist Synthesis : Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone and its derivatives have been used in the synthesis of Ciproxifan, a novel antagonist for the histamine H3 receptor. This process involved key reactions like SNAr for acylated fluoroaromatics, highlighting a method that requires no chromatographic purification steps (Stark, 2000).

  • Anti-Tubercular Agents : A variety of phenyl cyclopropyl methanones, synthesized using reactions of different aryl alcohols, have shown promising anti-tubercular activities against M. tuberculosis. This includes in vitro activity against multi-drug resistant (MDR) strains and marginal enhancement of median survival time (MST) in mice models (Dwivedi et al., 2005).

  • Synthesis of Pyrrole Derivatives : Efficient one-pot synthetic procedures have been developed for pyrrole derivatives, including 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, demonstrating economical and high-yield methods for synthesizing these compounds (Kaur & Kumar, 2018).

  • Anticancer and Antituberculosis Studies : Certain cyclopropyl piperazin-1-yl methanone derivatives have exhibited significant anticancer and antituberculosis activities, as demonstrated by in vitro studies against human breast cancer cell lines and M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Properties and Reactions

  • In Situ Cyclopropanation : The research has developed high-yielding one-pot synthesis methods for cyclopropyl phenyl methanones. These methods serve as effective combinatorial scaffolds for generating structurally diverse alicyclic compounds (Grover et al., 2004).

  • Photolysis of Acetophenone Derivatives : Studies on the laser flash photolysis of cyclopropyl(phenyl)methanone have provided insights into the formation of triplet ketones and their subsequent reactions, including dimerization to form photoproducts (Ranaweera et al., 2015).

Biological and Medical Research

  • Anti-Inflammatory and Anti-Ulcer Activities : Novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives have shown potential as anti-inflammatory and anti-ulcer agents. These findings are based on in vitro COX inhibition assay and molecular docking studies (Pasha, Mondal, & Panigrahi, 2020).

  • Antimicrobial Activity : Some derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have shown significant antimicrobial activities, particularly those containing methoxy groups (Kumar et al., 2012).

properties

IUPAC Name

[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYISPBKBJWIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone

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